BenchChemオンラインストアへようこそ!

Tyrosinase (312-320)

HLA restriction melanoma immunotherapy

Select Tyrosinase (312–320) (LPSSADVEF) for functional HLA-B35-restricted immunogenicity that the commonly used HLA-A2 epitope (369–377) cannot provide. This peptide is presented by both B*3501 and B*3503 subtypes, maximizing population coverage (~20% of Caucasians). It is essential for ex vivo T-cell monitoring via B35 multimers and CTL expansion in adoptive transfer protocols. Specify >95% HPLC purity for immunopeptidomics reference standards. Confirm lot-specific COA documenting identity by MS and purity by analytical HPLC before purchase.

Molecular Formula
Molecular Weight
Cat. No. B1575217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase (312-320)
SynonymsTyrosinase (312-320)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes3501 lpssadvef / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Tyrosinase (312–320) Peptide – HLA-B35-Restricted Melanoma Antigen for Immunotherapy Research and Procurement


Tyrosinase (312–320) is a nine‑amino‑acid peptide (LPSSADVEF) derived from the melanocyte differentiation antigen tyrosinase. It is presented by the HLA‑B35 allele (subtypes B*3501 and B*3503) and is recognized by autologous cytotoxic T lymphocytes on melanoma cells, making it a target for peptide‑based immunotherapy [1]. HLA‑B35 is one of the most frequent HLA‑B alleles in Caucasian populations (≈20% prevalence), which increases the population eligibility for therapies incorporating this epitope [2].

Why Generic Tyrosinase‑Peptide Substitution Fails for HLA‑B35‑Restricted Applications


Tyrosinase‑derived peptides are not interchangeable because each epitope is restricted by a distinct HLA allele. The frequently used tyrosinase 369‑377 peptide (YMDGTMSQV) is HLA‑A*0201‑restricted, whereas Tyrosinase (312–320) (LPSSADVEF) is presented exclusively by HLA‑B35 molecules [1]. Substituting one for the other would result in a complete loss of T‑cell recognition in HLA‑mismatched subjects, as CTL clones specific for LPSSADVEF do not cross‑react with the A2‑restricted epitope [2]. Therefore, for research or clinical applications targeting the HLA‑B35 patient subset, only the cognate 312–320 sequence provides functional immunogenicity.

Tyrosinase (312–320) – Quantified Evidence of HLA‑Restriction, Cross‑Recognition Absence, and Population Coverage Versus Closest Analogs


HLA‑B35 Allelic Subtype Cross‑Recognition (B*3501 vs. B*3503)

Tyrosinase (312–320) is recognized by CTL when presented by both major B35 allelic subtypes, B*3501 and B*3503. In contrast, the closely related gp100‑derived HLA‑B35 epitope (LPHSSSHWL) is restricted solely to B*3503 [1]. This dual‑subtype presentation broadens the eligible patient population for Tyrosinase (312–320)‑based applications.

HLA restriction melanoma immunotherapy

Absence of Cross‑Recognition by an Independent Tyrosinase‑Specific CTL Clone

A separate tyrosinase‑specific CTL clone did not recognize the B*3501‑restricted Tyrosinase (312–320) epitope (Table II and Fig. 2 in [1]), demonstrating that the 312–320 peptide is recognized by a distinct T‑cell clonotype. This exclusivity means that substituting a different tyrosinase fragment would fail to activate this particular CTL population, highlighting the non‑redundant nature of epitope‑specific reagents.

epitope specificity CTL clone melanoma

Population Coverage: HLA‑B35 Frequency vs. HLA‑A*0201

HLA‑B35 is present in approximately 20% of Caucasian individuals [1]. While HLA‑A*0201 (restriction element for the alternate tyrosinase 369‑377 epitope) is more frequent (≈40‑50% in Caucasians), the HLA‑B35 population is genetically distinct, meaning that a significant fraction of patients expressing HLA‑B35 are not covered by A2‑restricted vaccines. Tyrosinase (312–320) therefore addresses a complementary patient segment.

population coverage HLA frequency vaccine design

Natural Processing and Presentation on Melanoma Cells Confirmed by CTL Lysis

Tyrosinase (312–320) is naturally processed and presented on the surface of HLA‑B35⁺ melanoma cells, as demonstrated by specific lysis by autologous CTL clones [1]. This contrasts with some predicted epitopes that bind HLA molecules in silico but are not endogenously presented. The confirmed natural presentation increases the translational relevance of this peptide for immune monitoring and vaccine development.

antigen processing T cell epitope melanoma

Optimal Research and Industrial Use Cases for Tyrosinase (312–320) Based on Quantitative Evidence


HLA‑B35‑Restricted Melanoma Vaccine Formulation

Tyrosinase (312–320) is an essential component of multi‑epitope melanoma vaccines targeting the ~20% of Caucasian patients who are HLA‑B35‑positive [1]. Because the peptide is presented by both B*3501 and B*3503, it maximizes coverage within the HLA‑B35 population. Its inclusion alongside HLA‑A2‑restricted epitopes (e.g., tyrosinase 369‑377) ensures broader patient eligibility.

Immune Monitoring with HLA‑B35 Dextramers or Tetramers

The LPSSADVEF peptide, when complexed with HLA‑B35 multimers, enables ex vivo detection and quantification of tyrosinase‑specific CD8⁺ T cells in peripheral blood or tumor‑infiltrating lymphocytes [2]. This application is critical for tracking vaccine‑induced immune responses in clinical trials enrolling HLA‑B35⁺ patients, for which A2‑restricted tetramers are uninformative.

Epitope‑Specific CTL Expansion for Adoptive Cell Therapy

Tyrosinase (312–320) can be used to stimulate and expand CTL clones or polyclonal T‑cell lines that are restricted to HLA‑B35 [3]. Such expanded cells can serve as effectors in adoptive transfer protocols or as tools for evaluating tumor immune evasion mechanisms in melanoma models expressing HLA‑B35.

Quality‑Controlled Peptide Reagent for Comparative Immunopeptidomics

Synthetic Tyrosinase (312–320) with defined purity (typically >95% by HPLC) serves as a reference standard in mass‑spectrometry‑based immunopeptidomics workflows aimed at validating the natural presentation of this epitope on melanoma biopsies . Its use ensures inter‑laboratory reproducibility when comparing datasets from different patient cohorts.

Quote Request

Request a Quote for Tyrosinase (312-320)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.